3-tert-Butylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Understanding Estrogenic Activity:

3-tert-Butylphenol (3-t-BP) has been used in research to investigate the effects of alkyl groups (hydrocarbon chains) on the estrogenic activity of alkylphenolic compounds. Scientists have employed a yeast-based screening method to study how the presence and position of the alkyl group influence the ability of 3-t-BP to mimic the hormone estrogen []. This research helps to understand the potential endocrine-disrupting effects of various environmental pollutants with similar structures.

Catalyst Studies:

-tert-Butylphenol serves as a model substrate in studies exploring the development and application of catalysts for specific chemical reactions. Researchers have investigated the stereoselective hydrogenation (addition of hydrogen) of 3-t-BP using rhodium catalysts supported on charcoal in supercritical carbon dioxide (a fluid state of CO2 with unique properties). This research contributes to the development of more efficient and selective catalysts for various industrial and synthetic processes.

Biodegradation Studies:

3-tert-Butylphenol has been used as a model compound to study the biodegradation capabilities of specific microorganisms. Scientists have isolated and characterized bacterial strains capable of degrading 3-t-BP, such as Pseudomonas sp. strain MS-1 []. This research contributes to the development of bioremediation strategies for the removal of environmental pollutants from contaminated environments.

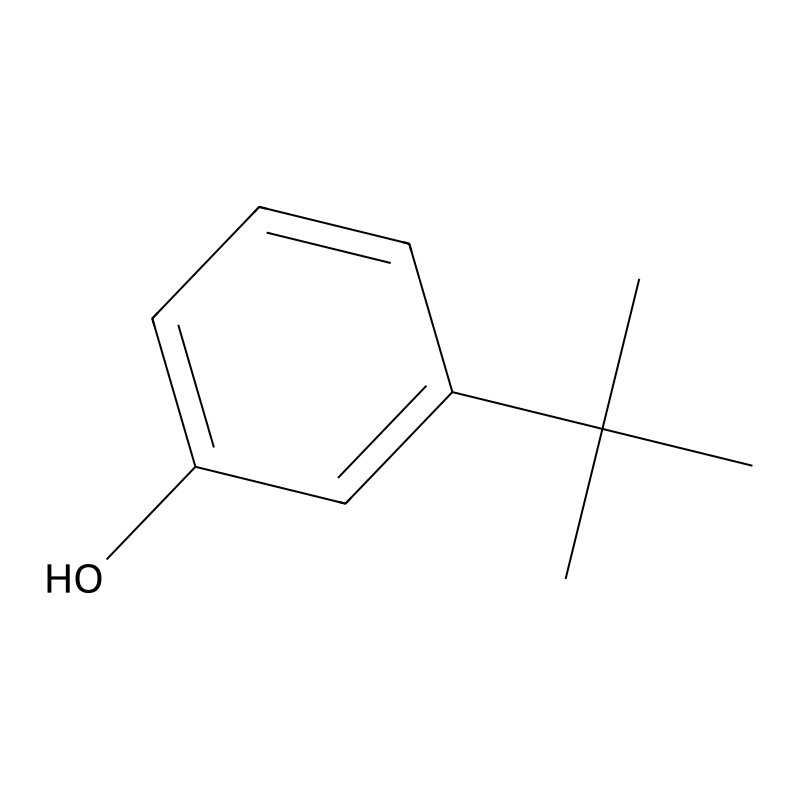

3-tert-Butylphenol is an organic compound with the molecular formula and a molecular weight of 150.22 g/mol. It is classified as an alkylphenol, characterized by a phenolic structure with a tert-butyl group attached to the aromatic ring at the meta position. The compound appears as a white to almost white crystalline solid at room temperature, with a melting point ranging from 41 to 45 °C and a boiling point of approximately 240 °C . Known for its hydrophobic properties, it is insoluble in water but soluble in organic solvents like methanol .

The mechanism of action of 3-tert-butylphenol is not extensively studied in scientific research. However, due to the structural similarity to the hormone estrogen, it is suspected to act as an endocrine disruptor. Endocrine disruptors can interfere with the body's hormonal system by mimicking or blocking the natural hormones [].

- Electrophilic Aromatic Substitution: The presence of the tert-butyl group enhances electrophilic substitution reactions at the ortho and para positions of the aromatic ring.

- Oxidation: It can be oxidized to form quinones or other oxidized derivatives, depending on the conditions and reagents used.

- Esterification: Reacting with acids can lead to the formation of esters, which are important in various industrial applications.

- Dealkylation: Under certain conditions, it may undergo dealkylation reactions, particularly when exposed to strong acids or heat .

3-tert-Butylphenol exhibits various biological activities, including:

- Antimicrobial Properties: Studies have indicated that it possesses antimicrobial activity against certain bacteria and fungi, making it potentially useful in preserving materials.

- Endocrine Disruption: Like other alkylphenols, it has been studied for its endocrine-disrupting potential, affecting hormonal activities in wildlife and humans. This raises concerns regarding its environmental impact and safety .

- Toxicity: The compound is recognized for its toxicity, particularly causing skin burns and eye damage upon contact. It is also harmful to aquatic life, necessitating careful handling and disposal practices .

3-tert-Butylphenol can be synthesized through several methods:

- Alkylation of Phenol: The most common method involves the alkylation of phenol with tert-butyl chloride using a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs under reflux conditions.

- Hydrolysis of tert-Butylbenzene: Another method involves the hydrolysis of tert-butylbenzene in the presence of an acid catalyst.

- Catalytic Processes: More advanced synthetic routes may involve catalytic processes that allow for more selective production of 3-tert-butylphenol from simpler precursors .

3-tert-Butylphenol finds use in various applications across industries:

- Chemical Intermediate: It serves as an intermediate in the synthesis of antioxidants, stabilizers, and other organic compounds.

- Phenolic Resins Production: It is utilized in manufacturing phenolic resins, which are important in adhesives, coatings, and plastics.

- Antioxidant Agent: Its derivatives are often used as antioxidants in food packaging and industrial applications to prevent oxidative degradation .

Studies investigating the interactions of 3-tert-butylphenol with biological systems have highlighted its potential effects on endocrine systems. Research indicates that it can mimic estrogenic activity, leading to concerns about its role as an endocrine disruptor. Additionally, its interactions with cellular receptors have been studied to understand its toxicological profile better.

In vitro studies have shown that 3-tert-butylphenol can induce cytotoxic effects in certain cell lines, emphasizing the need for further research into its safety profile and mechanisms of action .

Several compounds share structural similarities with 3-tert-butylphenol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4,6-Tri-tert-butylphenol | Used as a powerful antioxidant; more bulky structure | |

| p-Tert-butylphenol | Substituent at para position; different reactivity | |

| 4-Tert-butylcatechol | Contains two hydroxyl groups; higher polarity |

Uniqueness of 3-tert-Butylphenol

3-tert-Butylphenol is unique due to its specific meta positioning of the tert-butyl group on the phenolic ring, which influences its chemical reactivity and biological activity compared to other alkylphenols. This positioning affects both steric hindrance during reactions and its interaction with biological systems.

Physical Description

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (43.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Phenol, 3-(1,1-dimethylethyl)-: ACTIVE